![molecular formula C19H17N3O2S B2882378 N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide CAS No. 2034426-22-5](/img/structure/B2882378.png)
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide
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Overview
Description
Thiophene and pyrazine are both important heterocyclic compounds that are present in a variety of biologically active molecules . Thiophene derivatives have been shown to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . Pyrazine derivatives also have significant biological activities and are used in the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using density functional theory (DFT) calculations . Several reactivity parameters like frontier molecular orbitals (FMOs), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. Their molecular weights were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Characterization
- N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide and similar compounds have been synthesized using methods such as Suzuki cross-coupling reactions. These processes often involve reactions with various aryl/heteroaryl boronic acids and include detailed analysis through techniques like NMR and mass spectrometry. Studies also focus on understanding the electronic properties and non-linear optical properties of these compounds through density functional theory (DFT) calculations (Ahmad et al., 2021).
Pharmacological Potential
- Several studies have explored the potential pharmacological applications of compounds similar to N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide. For example, N-phenylpyrazine-2-carboxamides have shown significant biological activities, including anti-mycobacterial effects. These activities depend on the structural composition and substituents present in the compounds (Zítko et al., 2015).
Structural and Molecular Analysis
- Detailed structural analysis of these compounds, including X-ray crystallography and Hirshfeld surface analysis, has been conducted to understand their molecular geometries and electronic structures. Such analyses help in identifying the electrophilic and nucleophilic regions of the molecular surface and assess their stability and reactivity (Kumara et al., 2018).
Antimicrobial Activity
- Research has also been directed towards the synthesis of thiophenyl pyrazoles and isoxazoles derived from these compounds, focusing on their potential antimicrobial activity. These studies involve green synthesis methodologies and evaluate the compounds' effectiveness against various bacterial and fungal strains (Sowmya et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their function, leading to significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
It can be inferred that the compound likely interacts with the biochemical pathways of mycobacterium tuberculosis, given its anti-tubercular activity .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, indicating that they are non-toxic to human cells .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
properties
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-19(17-6-5-13-3-1-2-4-16(13)24-17)22-11-15-18(21-9-8-20-15)14-7-10-25-12-14/h1-4,7-10,12,17H,5-6,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPDGWQHEPVAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide |
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